2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyrazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. The pyrazole and azetidine rings can interact with target proteins, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-4-yl)azetidin-3-yl}acetic acid
Uniqueness
2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is unique due to the presence of both the pyrazole and azetidine rings, which provide distinct chemical and biological properties. The combination of these rings with the Boc protecting group allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-pyrazol-1-ylazetidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)15-8-13(9-15,7-10(17)18)16-6-4-5-14-16/h4-6H,7-9H2,1-3H3,(H,17,18) |
InChI Key |
OYLVVZWSNDHBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
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